Phosphinic acid, (p-aminophenyl)phenyl-
Description
Introduction to Phosphinic Acid Derivatives
Structural Classification of Organophosphorus Compounds
Organophosphorus compounds are broadly categorized by the oxidation state of phosphorus and the nature of substituents bonded to the central atom. Phosphinic acids, with the general formula $$ \text{R}2\text{P(O)OH} $$, belong to the phosphorus(III) family, distinguished by a single P–O double bond and two organic substituents (Figure 1). This contrasts with phosphonic acids ($$ \text{RPO(OH)}2 $$), which are phosphorus(V) derivatives, and phosphoric acids ($$ \text{PO(OH)}_3 $$), which lack direct phosphorus-carbon bonds.
The structural hierarchy of organophosphorus compounds is further delineated by bonding patterns:
- Phosphines ($$ \text{PR}_3 $$): Trivalent phosphorus with three organic groups.
- Phosphinates ($$ \text{R}_2\text{P(O)OR'} $$): Esters of phosphinic acids.
- Phosphonates ($$ \text{RPO(OR')}_2 $$): Diesters of phosphonic acids.
Phosphinic acids occupy a unique niche due to their monoacidic character (pKa ~1.0), intermediate between phosphonic (pKa ~0.5–1.5) and carboxylic acids (pKa ~2.0–3.0). The tetrahedral geometry at phosphorus and the presence of aryl substituents, such as phenyl groups, introduce steric and electronic effects that modulate reactivity and stability.
Table 1: Comparative Properties of Phosphorus-Containing Acids
| Compound Type | General Formula | Oxidation State | Acidity (pKa) | Key Features |
|---|---|---|---|---|
| Phosphinic acid | $$ \text{R}_2\text{P(O)OH} $$ | +3 | ~1.0 | Monoacidic, tetrahedral geometry |
| Phosphonic acid | $$ \text{RPO(OH)}_2 $$ | +5 | ~0.5–1.5 | Diacidic, hydrolytically stable |
| Carboxylic acid | $$ \text{RCO}_2\text{H} $$ | +3 (C) | ~2.0–3.0 | Planar carboxyl group, biological prevalence |
Historical Development of Aryl-Substituted Phosphinic Acids
The synthesis of aryl-substituted phosphinic acids emerged in the mid-20th century alongside advancements in organophosphorus chemistry. Early methodologies relied on the Pudovik reaction , involving the addition of phosphorus trichloride to aldehydes followed by hydrolysis. However, these routes often yielded racemic mixtures, limiting their utility in enantioselective applications.
A breakthrough occurred in the 1990s with the development of asymmetric catalytic hydrogenation techniques. For example, the use of chiral ruthenium catalysts enabled the stereocontrolled reduction of α,β-dehydroaminophosphinates to produce enantiomerically pure arylphosphinic acids. Concurrently, Kabachnik-Fields reactions were adapted to construct P–C bonds directly, facilitating the incorporation of aromatic amines like p-aminophenyl groups into phosphinic frameworks.
The introduction of aryl substituents addressed key challenges:
- Enhanced stability : Aromatic rings delocalize electron density, reducing susceptibility to oxidative degradation.
- Steric modulation : Bulky phenyl groups hinder racemization, preserving stereochemical integrity during synthesis.
- Electronic tuning : Electron-donating (e.g., -NH$$2$$) or withdrawing groups (-NO$$2$$) on aryl rings adjust the phosphorus center’s electrophilicity, influencing reactivity in subsequent derivatizations.
Significance of (p-Aminophenyl)phenyl- Substituents in Phosphinic Acid Chemistry
The (p-aminophenyl)phenyl- substituent confers distinct physicochemical and biological properties to phosphinic acids, driven by synergistic electronic and steric effects:
Bioisosteric Mimicry : The aminophenyl group’s geometry and hydrogen-bonding capacity allow these compounds to mimic tetrahedral intermediates in protease-catalyzed reactions. For instance, (p-aminophenyl)phenyl-phosphinic acids inhibit metalloproteases by coordinating active-site zinc ions, mimicking the transition state of peptide hydrolysis (Figure 2).
Electronic Effects : The para-amino group (-NH$$_2$$) donates electron density through resonance, lowering the phosphorus center’s electrophilicity. This stabilizes the phosphinic acid against nucleophilic attack while enhancing its affinity for metal ions in enzymatic pockets.
Synthetic Versatility : The aromatic amines serve as handles for further functionalization. For example, diazotization of the -NH$$_2$$ group enables coupling reactions to introduce fluorescent tags or affinity probes, expanding applications in chemical biology.
Table 2: Functional Roles of (p-Aminophenyl)phenyl- Substituents
| Property | Impact on Phosphinic Acid Behavior | Application Example |
|---|---|---|
| Steric bulk | Prevents undesired side reactions | Stabilization of enzyme-inhibitor complexes |
| Electron donation | Modulates phosphorus electrophilicity | Tailoring catalytic activity |
| Hydrogen-bonding capacity | Enhances binding to biological targets | Design of protease inhibitors |
Properties
CAS No. |
108873-82-1 |
|---|---|
Molecular Formula |
C12H12NO2P |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(4-aminophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H12NO2P/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2,(H,14,15) |
InChI Key |
SNJJVDVIZVIEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, (p-aminophenyl)phenyl- can be synthesized through several methods. One common method involves the reaction of phenylphosphinic acid with p-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of phosphinic acids often involves the hydrolysis of phosphinate esters. This process can be carried out under acidic or basic conditions, or by using trimethylsilyl halides to cleave the C-O bond . The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (p-aminophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphinic acids, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis and Intermediates
Phosphinic acid compounds serve as crucial intermediates in organic synthesis. For instance, 2-aminophenyl(phenyl)phosphine has been identified as a key intermediate in synthesizing 1,3-benzoazaphosphole analogues. This compound can be synthesized through palladium-catalyzed coupling reactions, which yield high stability and facilitate further transformations into complex structures . The ability to form stable phosphorus-containing heterocycles opens avenues for developing new materials with tailored properties.
Biological Applications
2.1 Antiviral and Antineoplastic Properties
Phosphinic acid derivatives are notable for their bioactive properties, particularly in the pharmaceutical domain. They are structurally similar to phosphates, which allows them to mimic natural substrates in biochemical pathways. This characteristic has led to their use in designing antiviral drugs such as tenofovir, which targets viral reverse transcriptase . Additionally, recent studies have explored the anti-neoplastic potential of phosphinic acid derivatives against osteosarcoma, indicating their promise as therapeutic agents in cancer treatment .
2.2 Bone Targeting Agents
The unique properties of phosphonic acids enable them to target bone tissues effectively. Their affinity for hydroxyapatite makes them suitable for applications in bone-targeted drug delivery systems . This targeting capability is particularly beneficial for treating bone-related diseases and conditions.
Material Science Applications
3.1 Supramolecular Chemistry
Phosphinic acid compounds are utilized in supramolecular chemistry due to their ability to form coordination complexes and supramolecular structures. They can stabilize colloidal solutions and facilitate the formation of hydrogels, which are essential in various applications ranging from drug delivery systems to tissue engineering . The ionic interactions between phosphonic acids and lipophilic amines have been shown to create catanionic aggregates with potential biological activity, including HIV inhibition .
3.2 Surface Functionalization
The high polarity of phosphonic acids allows for effective surface functionalization. This property is exploited in creating coatings that enhance the performance of materials by improving adhesion, corrosion resistance, and biocompatibility . Such modifications are crucial in developing advanced materials for biomedical devices and other industrial applications.
Case Study 1: Synthesis of 1,3-Benzoazaphospholes
A study demonstrated the synthesis of 1,3-benzoazaphosphole analogues using 2-aminophenyl(phenyl)phosphine as an intermediate. The research highlighted various synthetic routes that yielded high stability and good yields of the desired products . This case illustrates the versatility of phosphinic acid derivatives in synthesizing complex molecular architectures.
Case Study 2: Anticancer Activity
Research focusing on a newly developed phosphinic acid derivative showed promising results against osteosarcoma cells. The study emphasized the need for innovative therapeutic approaches using such compounds due to their potential to inhibit tumor growth effectively .
Mechanism of Action
The mechanism of action of phosphinic acid, (p-aminophenyl)phenyl- involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction is often mediated by the phosphorus atom, which can form strong bonds with various functional groups in the enzyme.
Comparison with Similar Compounds
Comparison with Phenylphosphinic Acid (PhPO₂H₂)
- Structure: Phenylphosphinic acid (C₆H₇O₂P) lacks the p-aminophenyl substituent, featuring only a phenyl group bonded to phosphorus.
- Reactivity: While both compounds undergo esterification, the absence of the p-aminophenyl group in phenylphosphinic acid limits its utility in nucleophilic cross-coupling reactions. For example, phenylphosphinic acid is primarily used in synthesizing pseudopeptides via esterification with acrylates (), whereas (p-aminophenyl)phenyl- derivatives enable targeted antifolate synthesis ().
- Applications: Phenylphosphinic acid is a precursor for HIV prodrug candidates (), whereas (p-aminophenyl)phenyl- derivatives are tailored for folate receptor-targeted therapies ().
Comparison with Diphenylphosphinic Acid (C₁₂H₁₁O₂P)
- Structure: Diphenylphosphinic acid features two phenyl groups attached to phosphorus, compared to one phenyl and one p-aminophenyl group in the target compound.
- Physical Properties: The p-aminophenyl group introduces electron-donating effects (-NH₂), lowering the pKa of the phosphinic acid group compared to diphenylphosphinic acid ().
- Coordination Chemistry: Diphenylphosphinic acid forms stable 6-membered chelate rings with metals like Cu²⁺ and Fe³⁺, while the p-aminophenyl group in (p-aminophenyl)phenyl- enables dual functionality (chelation + hydrogen bonding) for enhanced biomolecular interactions ().
Comparison with p-Aminophenylphosphonic Acid
- Structure : Phosphonic acids (R-PO₃H₂) contain a higher oxidation state phosphorus (+3) compared to phosphinic acids (R₂PO₂H, +1).
- Reactivity: The P–C bond in phosphinic acids is more hydrolytically stable than the P–O bond in phosphonic acids. For instance, (p-aminophenyl)phenyl- derivatives resist hydrolysis under physiological conditions, making them superior drug candidates ().
- Biological Activity : Phosphonic acids (e.g., glyphosate) are potent chelators but lack the pseudopeptide mimicry of phosphinic acids, which inhibit proteases and folate biosynthesis enzymes ().
Comparison with Aliphatic Phosphinic Acids (e.g., Methylphosphinic Acid)
- Steric and Electronic Effects: Aromatic substituents (phenyl, p-aminophenyl) enhance resonance stabilization and π-π stacking interactions, unlike aliphatic groups. This increases the acidity of (p-aminophenyl)phenyl- (pKa ~2.5) compared to methylphosphinic acid (pKa ~3.8) ().
- Synthetic Flexibility : Aliphatic phosphinic acids are less amenable to cross-coupling reactions due to weaker C–P bond stability, whereas aryl-substituted derivatives enable modular synthesis ().
Data Tables
Table 1: Structural and Physicochemical Properties
Table 2: Reactivity and Functionalization Pathways
Q & A
What established synthetic methodologies are available for Phosphinic acid, (p-aminophenyl)phenyl-, and how do they address challenges in intermediate stability?
Basic Research Focus
The synthesis of (p-aminophenyl)phenylphosphinic acid typically involves cross-coupling reactions using hypophosphorous acid (H₃PO₂) as a precursor. A key method involves the reaction of aryl halides with H-phosphinic acids under palladium catalysis, followed by oxidation and hydrogenation steps to introduce the p-aminophenyl group . For example, Yang and Coward (2007) demonstrated the use of Suzuki-Miyaura coupling to attach aryl groups to the phosphorus center, with subsequent debenzylation under acidic or hydrogenative conditions to yield free amine functionalities . Challenges such as intermediate solubility during hydrogenation can be mitigated by optimizing solvent systems (e.g., using polar aprotic solvents like DMF) or introducing protective groups (e.g., phthaloyl or tert-butyl) to enhance stability .
How does the electronic and steric environment of (p-aminophenyl)phenylphosphinic acid influence its reactivity in metal coordination and catalytic applications?
Advanced Research Focus
The phenyl and p-aminophenyl substituents create a sterically hindered environment around the phosphorus atom, reducing its Lewis acidity compared to phenylphosphonic acid (which has a higher oxidation state, P⁺V). This steric bulk limits its ability to form stable coordination complexes with transition metals like Cu²⁺ or Fe³⁺, as observed in comparative studies with phenylphosphonic acid . However, the p-aminophenyl group introduces a secondary amine site, enabling bifunctional catalysis. For instance, Terada et al. (2015) designed Brønsted acid catalysts by incorporating phosphinic acid groups adjacent to phosphoric acid moieties, leveraging hydrogen-bonding interactions to enhance enantioselectivity in asymmetric synthesis . Methodologically, UV-Vis spectroscopy and X-ray crystallography are critical for characterizing coordination behavior and confirming active-site geometries .
What analytical techniques are most effective for resolving structural ambiguities in derivatives of (p-aminophenyl)phenylphosphinic acid?
Methodological Guidance
High-resolution mass spectrometry (HR-MS) and ³¹P NMR spectroscopy are indispensable for confirming molecular composition and phosphorus bonding environments. For example, ³¹P NMR chemical shifts typically range between +20 to +30 ppm for phosphinic acids, distinct from phosphonic acids (+10 to +15 ppm) . X-ray crystallography is essential for resolving stereochemical ambiguities, as demonstrated in studies of Brønsted acid catalysts where hydrogen-bonding networks dictate reactivity . Challenges in crystallizing phosphinic acid derivatives can be addressed via co-crystallization with metal ions (e.g., Zn²⁺) or using chiral auxiliaries .
How can researchers reconcile discrepancies in reported catalytic activity of (p-aminophenyl)phenylphosphinic acid derivatives across different studies?
Data Contradiction Analysis
Discrepancies often arise from variations in synthetic routes (e.g., protective group strategies) or reaction conditions (e.g., solvent polarity, temperature). For instance, hydrogenative debenzylation in polar solvents may yield partially deprotected intermediates, altering catalytic performance . To address this, researchers should:
Reproduce synthetic protocols rigorously, noting solvent purity and reaction atmosphere (e.g., inert vs. ambient).
Employ kinetic studies (e.g., time-resolved IR spectroscopy) to monitor intermediate formation.
Cross-validate results using orthogonal characterization (e.g., comparing NMR data with computational models) .
What role does (p-aminophenyl)phenylphosphinic acid play in enzyme inhibition studies, particularly targeting metalloenzymes?
Advanced Application Focus
Phosphinic acid derivatives mimic tetrahedral transition states in enzymatic reactions, making them potent inhibitors for metalloproteases and phosphatases. For example, Kafarski et al. (2011) designed phosphinic acid pseudopeptides that selectively inhibit angiotensin-converting enzyme (ACE) by chelating active-site Zn²⁺ ions . Methodologically, structure-activity relationship (SAR) studies using isothermal titration calorimetry (ITC) and molecular docking can identify critical binding motifs. Challenges include optimizing bioavailability, which requires introducing hydrophilic groups (e.g., carboxylates) without compromising inhibitory potency .
What safety protocols are recommended for handling (p-aminophenyl)phenylphosphinic acid in laboratory settings?
Basic Safety Guidance
While specific toxicity data for this compound is limited, general protocols for phosphinic acids apply:
Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal contact.
Store under inert atmosphere (argon or nitrogen) to prevent oxidation, which can generate reactive byproducts.
Neutralize waste with bicarbonate solutions before disposal.
Refer to PubChem and ECHA guidelines for broader phosphinic acid handling, noting that aminophenyl derivatives may exhibit enhanced reactivity due to the amine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
